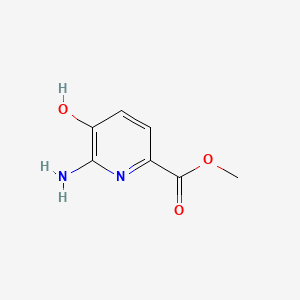

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Chloro-5-hydroxyphenylglycine” or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 . It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Molecular Structure Analysis

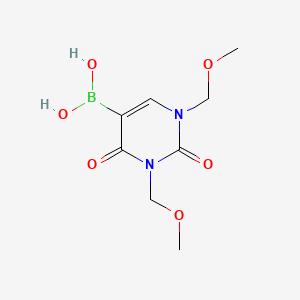

The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. The configuration of CHPG facilitates its interaction with mGlu5 receptors.

科学的研究の応用

Crystal Engineering and Supramolecular Chemistry

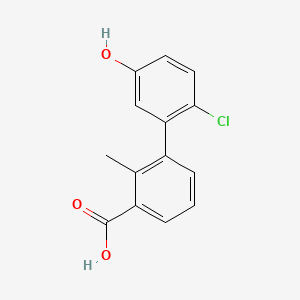

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid: has been studied for its crystal and molecular structures. In particular, it forms co-crystals with other compounds, such as 3,5-dinitrobenzoic acid . These structures involve classical hydrogen bonding, CH–O interactions, CH3-O interactions, and π···π stacking. Understanding these non-covalent interactions is crucial for designing new crystals with specific properties.

Agrochemicals

The trifluoromethyl group in the related compound 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid suggests potential herbicidal or fungicidal properties. Investigating its effects on plant growth and pests is essential.

作用機序

Target of Action

The primary target of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid is the metabotropic glutamate receptors, specifically mGluR5 . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid acts as an agonist to the mGluR5 receptors . It binds to these receptors and enhances their activity, leading to a series of intracellular events. This interaction results in the potentiation of the depolarization of hippocampal CA1 neurons .

Biochemical Pathways

The activation of mGluR5 receptors by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid affects several biochemical pathways. These include the phospholipase C-activating G protein-coupled glutamate receptor signaling pathway, G protein-coupled glutamate receptor signaling pathway, and adenylate cyclase-inhibiting G protein-coupled glutamate receptor signaling pathway . The downstream effects of these pathways include regulation of long-term neuronal synaptic plasticity, learning, cognition, and signal transduction .

Pharmacokinetics

Related compounds have been shown to have varying degrees of degradation in nonsterilized nutritive solutions

Result of Action

The activation of mGluR5 receptors by 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the growth of lettuce seedlings, similar to the effects observed with m-tyrosine . Additionally, it can potentiate the depolarization of hippocampal CA1 neurons .

Action Environment

The action, efficacy, and stability of 3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid can be influenced by various environmental factors. For example, the compound’s degradation rate can vary depending on the conditions of the environment

将来の方向性

特性

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

CAS RN |

1261946-22-8 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)